molecular formula C20H19NO5 B3973767 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

Cat. No.: B3973767
M. Wt: 353.4 g/mol
InChI Key: KKOMGSNGIGFOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine.

    Introduction of the Oxolan-2-ylmethyl Group: This step may involve the alkylation of the isoindole core using an oxolan-2-ylmethyl halide under basic conditions.

    Attachment of the 2-Methoxyphenoxy Group: This can be done through an etherification reaction, where the isoindole derivative is reacted with 2-methoxyphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxolan ring.

    Reduction: Reduction reactions could target the isoindole core or the oxolan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced isoindole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Isoindole derivatives can act as ligands in catalytic systems.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Biochemistry: Studied for their interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for their potential as therapeutic agents in treating various diseases.

Industry

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
  • 5-(2-chlorophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione

Uniqueness

The presence of the methoxy group in 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione may confer unique electronic properties, affecting its reactivity and interactions with other molecules. This could make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-24-17-6-2-3-7-18(17)26-13-8-9-15-16(11-13)20(23)21(19(15)22)12-14-5-4-10-25-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOMGSNGIGFOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326355
Record name 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665691
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431977-98-9
Record name 5-(2-methoxyphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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